molecular formula C14H10N2O2 B14201519 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- CAS No. 828923-06-4

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)-

Katalognummer: B14201519
CAS-Nummer: 828923-06-4
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: YFOZYQCBESRZEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structure, which includes a nitrile group and an oxophenylacetyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- typically involves several steps. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The nitrile group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1H-Pyrrole-2-carbonitrile, 1-methyl-5-(oxophenylacetyl)- can be compared with other pyrrole derivatives, such as:

Eigenschaften

CAS-Nummer

828923-06-4

Molekularformel

C14H10N2O2

Molekulargewicht

238.24 g/mol

IUPAC-Name

1-methyl-5-(2-oxo-2-phenylacetyl)pyrrole-2-carbonitrile

InChI

InChI=1S/C14H10N2O2/c1-16-11(9-15)7-8-12(16)14(18)13(17)10-5-3-2-4-6-10/h2-8H,1H3

InChI-Schlüssel

YFOZYQCBESRZEX-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC=C1C(=O)C(=O)C2=CC=CC=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.